Methyl(2,2,3,3,3-pentafluoropropyl)amine
Overview
Description
Methyl(2,2,3,3,3-pentafluoropropyl)amine: is a fluorinated amine compound with the molecular formula C4H6F5N . This compound is characterized by the presence of a methyl group attached to a 2,2,3,3,3-pentafluoropropylamine moiety. The fluorine atoms impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of methylamine with elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.
Fluorinated Precursors: Another approach uses fluorinated precursors such as 2,2,3,3,3-pentafluoropropyl chloride, which reacts with methylamine in the presence of a base like sodium hydroxide to yield Methyl(2,2,3,3,3-pentafluoropropyl)amine.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using fluorinated precursors due to the controlled and safer reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl(2,2,3,3,3-pentafluoropropyl)amine can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
Chemistry:
Catalysis: Methyl(2,2,3,3,3-pentafluoropropyl)amine is used as a catalyst in various organic reactions due to its unique electronic properties imparted by the fluorine atoms.
Synthesis: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry:
Materials Science: It is used in the development of advanced materials, including fluorinated polymers and coatings that exhibit high resistance to chemicals and thermal stability.
Mechanism of Action
The mechanism by which Methyl(2,2,3,3,3-pentafluoropropyl)amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Methyl(2,2,3,3,3-pentafluoropropyl)ether
- 2,2,3,3,3-Pentafluoropropylamine
- 2,2,3,3,3-Pentafluoropropyl chloride
Uniqueness: Methyl(2,2,3,3,3-pentafluoropropyl)amine is unique due to the presence of both a methyl group and a highly fluorinated propylamine moiety. This combination imparts distinct electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-N-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5N/c1-10-2-3(5,6)4(7,8)9/h10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRNSWKUOCRJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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